molecular formula C9H7BrO2 B598214 5-Bromo-4-Chromanone CAS No. 1199782-67-6

5-Bromo-4-Chromanone

Cat. No.: B598214
CAS No.: 1199782-67-6
M. Wt: 227.057
InChI Key: ZZWQBLPTSSWLPE-UHFFFAOYSA-N
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Description

5-Bromo-4-Chromanone is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. The chroman-4-one framework consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is notable for its potential biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-Chromanone typically involves the bromination of chroman-4-one. One common method is the bromination of 4-chromanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-Chromanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones and chromanols, which have significant biological activities .

Scientific Research Applications

5-Bromo-4-Chromanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-Chromanone involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-Chromanone is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activities. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme interactions .

Biological Activity

5-Bromo-4-chromanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a chromanone structure with a bromine substituent at the 5-position. This unique feature influences its reactivity and biological activity, making it a valuable compound in various scientific fields, including medicinal chemistry and biochemistry.

Anticancer Properties

The compound has demonstrated notable anticancer activity against various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that regulate cell proliferation and apoptosis.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Enzyme inhibition, apoptosis induction
A-54915.0Disruption of pH balance in cells

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of Sirtuin 2 (SIRT2), an enzyme implicated in various cellular processes, including aging and cancer. Research indicates that certain derivatives of chromanones exhibit selective inhibition of SIRT2 with low micromolar IC50 values, suggesting potential therapeutic applications in age-related diseases and cancer treatment.

Table 2: SIRT2 Inhibition Potency of Chromanone Derivatives

CompoundIC50 Value (µM)
This compound3.0
8-Bromo-6-chloro-2-pentylchroman-4-one1.5
7-Fluoro-2-pentylchroman-4-one2.0

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Interaction : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.
  • Cell Cycle Arrest : It induces cell cycle arrest by modulating the expression levels of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound derivatives in cancer therapy:

  • Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry reported that specific derivatives significantly inhibited the growth of MCF-7 cells, demonstrating their potential as anticancer agents .
  • SIRT2 Selective Inhibitors : Research conducted by Fridén-Saxin et al. identified several chromanone derivatives as selective inhibitors of SIRT2, showing promise for therapeutic applications in neurodegenerative diseases and cancer .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxicity of various chromanones against multiple cancer cell lines, revealing that compounds containing bromine exhibited enhanced activity compared to their non-brominated counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Bromo-4-Chromanone, and how do reaction parameters affect product purity and yield?

  • Methodological Answer : Synthesis of halogenated chromanones often involves Fries rearrangement or halogenation of precursor acetophenones. For example, 5-Bromo-4-fluoro-2-hydroxyacetophenone (a structural analog) was synthesized via Fries rearrangement under controlled temperatures (60–80°C) and acidic conditions . Reaction parameters like solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of brominating agents (e.g., NBS or Br₂), and temperature significantly influence yield and purity. Purity validation through HPLC (>97% by HLC) and proper reagent storage (0–6°C for boronic acid intermediates) are critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers to confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for deshielded protons adjacent to the bromine atom (δ 7.2–8.0 ppm for aromatic protons) and carbonyl carbon signals (δ 180–190 ppm).
  • IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the chromanone scaffold.
  • X-ray Crystallography : Resolves halogen positioning and intermolecular interactions, as demonstrated in crystallographic studies of brominated chromones .
    Cross-referencing with melting point analysis (e.g., 130–135°C for analogous compounds) ensures structural consistency .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration) or impurities in test compounds. To resolve contradictions:

  • Replicate Studies : Use standardized purity protocols (e.g., >97% HLC-certified reagents) and disclose reagent sources/batch numbers .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor and eliminate bias .
  • Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds influenced by substituent positioning .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in drug discovery?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic effects of bromine’s electron-withdrawing nature on chromanone’s carbonyl reactivity.
  • Molecular Docking : Predicts halogen bonding with protein targets (e.g., kinases), leveraging crystallographic data from brominated ligand complexes .
  • QSAR Models : Correlate substituent positions (e.g., 4- vs. 6-bromo) with bioactivity using datasets from analogs like 5-bromo-3-(4-fluorophenyl)-1H-indazole .

Q. What strategies optimize the regioselective introduction of halogen atoms in the chromanone scaffold, and how does this apply to this compound synthesis?

  • Methodological Answer : Regioselectivity is controlled by:

  • Directing Groups : Electron-donating groups (e.g., -OCH₃) at specific positions direct bromination to the para/meta sites .
  • Catalytic Systems : Pd-catalyzed C-H activation or Cu-mediated Ullmann coupling for late-stage halogenation .
  • Protection/Deprotection : Temporary protection of hydroxyl groups prevents undesired side reactions during bromination .

Properties

IUPAC Name

5-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQBLPTSSWLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670469
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199782-67-6
Record name 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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